molecular formula C9H11ClN2O6 B016834 5-Chlorouridine CAS No. 2880-89-9

5-Chlorouridine

Cat. No. B016834
CAS RN: 2880-89-9
M. Wt: 278.64 g/mol
InChI Key: LDCUBKKZHSYQTJ-UAKXSSHOSA-N
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Description

5-Chlorouridine is an analogue of uridine where the hydrogen in position 5 of the heterocyclic nucleobase is replaced by a chlorine atom . It has a molecular formula of C9H11ClN2O6 .


Molecular Structure Analysis

The molecular structure of 5-Chlorouridine includes a pyrimidine base attached to a sugar . The IUPAC name is 5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .


Physical And Chemical Properties Analysis

5-Chlorouridine has a molecular weight of 278.64 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The exact mass is 278.0305638 g/mol .

Safety and Hazards

5-Chlorouridine may cause an allergic skin reaction and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

5-Chlorouridine is an analogue of uridine, where the hydrogen in position 5 of the heterocyclic nucleobase is replaced by a chlorine atom . It is primarily targeted towards uridine phosphorylase , an enzyme that plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleic acid synthesis in cells .

Mode of Action

It is known that 5-chlorouridine can interfere with many cell regulation processes in vivo . This interference is likely due to its structural similarity to uridine, allowing it to interact with the same targets and pathways.

Result of Action

Due to its structural similarity to uridine, it is very likely that lipophilic analogues could interfere with many cell regulation processes in vivo . This interference could potentially lead to various cellular effects, depending on the specific processes disrupted.

Action Environment

The action of 5-Chlorouridine can be influenced by environmental factors. For instance, its solubility can be affected by temperature . . These factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCUBKKZHSYQTJ-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorouridine

CAS RN

2880-89-9
Record name 5-Chlorouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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